molecular formula C8H12O B2874746 Bicyclo[2.2.1]heptane-1-carbaldehyde CAS No. 2094-67-9

Bicyclo[2.2.1]heptane-1-carbaldehyde

Cat. No. B2874746
CAS RN: 2094-67-9
M. Wt: 124.183
InChI Key: HWSMGEOQSJOPQN-UHFFFAOYSA-N
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Description

“Bicyclo[2.2.1]heptane-1-carbaldehyde” is a chemical compound that belongs to the class of organic compounds known as bicyclic compounds . It is also known as norbornane . The carbon skeleton of this compound is derived from a cyclohexane ring with a methylene bridge in the 1,4- position, making it a bridged bicyclic compound .


Synthesis Analysis

The synthesis of a bicyclo[2.2.1]heptane skeleton involves an intermolecular Diels–Alder reaction . This method involves the use of 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes . The outcome of the rearrangement depends on the substitution pattern of the dienes .


Molecular Structure Analysis

The molecular structure of “Bicyclo[2.2.1]heptane-1-carbaldehyde” can be analyzed using various computational methods . The InChI code for this compound is 1S/C8H12O/c9-5-8-4-6-1-2-7 (8)3-6/h5-8H,1-4H2 .


Chemical Reactions Analysis

The chemical reactions involving “Bicyclo[2.2.1]heptane-1-carbaldehyde” can be complex and depend on various factors. For instance, the reaction features metal-free, mild, and operationally simple conditions, providing synthetically useful bicyclo[2.2.1]heptane-1-carboxylates in good yields with excellent enantioselectivity .


Physical And Chemical Properties Analysis

“Bicyclo[2.2.1]heptane-1-carbaldehyde” is a solid or semi-solid or liquid or lump . It should be stored in an inert atmosphere, under -20C . The molecular weight of this compound is 124.18 .

Scientific Research Applications

Safety And Hazards

The safety information for “Bicyclo[2.2.1]heptane-1-carbaldehyde” indicates that it is a dangerous compound . It has hazard statements H315-H319-H225, which means it can cause skin irritation and serious eye irritation, and it is highly flammable .

Future Directions

The future directions for “Bicyclo[2.2.1]heptane-1-carbaldehyde” could involve the development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes, which is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules . This would be highly desirable for relevant drug discovery .

properties

IUPAC Name

bicyclo[2.2.1]heptane-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c9-6-8-3-1-7(5-8)2-4-8/h6-7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWSMGEOQSJOPQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[2.2.1]heptane-1-carbaldehyde

CAS RN

2094-67-9
Record name bicyclo[2.2.1]heptane-1-carbaldehyde
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